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2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine Documentation Hub

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  • Product: 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine
  • CAS: 2551120-32-0

Core Science & Biosynthesis

Foundational

The Pyrazolo[1,5-a]pyridine Core: A Strategic Bioisostere for Indole Replacement

Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for indole, azaindole, and purine systems. Unlike the indole scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for indole, azaindole, and purine systems. Unlike the indole scaffold, which functions as a hydrogen bond donor via its N1-H, the pyrazolo[1,5-a]pyridine core is a fused bicyclic system containing a bridgehead nitrogen. This structural alteration eliminates the hydrogen bond donor capability while retaining planarity and aromaticity, significantly altering the physicochemical profile (logP, solubility) and metabolic susceptibility of the parent molecule.

This guide provides a technical deep-dive into the utility of this core, focusing on its application in kinase and phosphodiesterase (PDE) inhibition. We explore the electronic rationale for its selection, the gold-standard synthetic routes (specifically [3+2] cycloadditions), and provide actionable protocols for its integration into drug discovery campaigns.

Part 1: The Bioisosteric Rationale

Structural & Electronic Divergence from Indole

The transition from an indole to a pyrazolo[1,5-a]pyridine core is not merely a space-filling exercise; it is an electronic recalibration of the ligand.

  • H-Bonding Vector: Indole acts as an H-bond donor (N-H) and weak acceptor (pi-system). Pyrazolo[1,5-a]pyridine lacks the N-H donor. The bridgehead nitrogen and the N2 position act as weak H-bond acceptors.

  • Dipole & Solvation: The bridgehead nitrogen induces a distinct dipole moment, often improving solubility in polar aprotic solvents compared to the highly lipophilic indole.

  • Metabolic Soft Spots: Indoles are frequently prone to oxidation at C3. While the C3 position of pyrazolo[1,5-a]pyridine is also electron-rich and susceptible to electrophilic attack, the lack of the N-H handle prevents the formation of certain reactive imino-quinone methide intermediates common in indole metabolism.

Comparative Physicochemical Profile[1]
FeatureIndole Core7-Azaindole CorePyrazolo[1,5-a]pyridine Core
H-Bond Donor Yes (N1-H)Yes (N1-H)No
H-Bond Acceptor No (significant)Yes (N7)Yes (N2, Bridgehead N)
pKa (Conj. Acid) ~ -2.4 (Weak base)~ 4.6~ 2.5 - 3.0
Dominant Interaction Hydrophobic / Pi-StackingH-Bonding (Hinge Region)Hydrophobic / Shape Comp.
Primary Liability CYP-mediated C3 oxidationSolubility (sometimes)C3 Electrophilicity
Visualization: Bioisosteric Decision Logic

The following diagram illustrates the decision process for selecting this scaffold during Lead Optimization.

Bioisostere_Logic Start Lead Compound (Indole Core) Issue1 Issue: Poor Permeability (High PSA) Start->Issue1 Issue2 Issue: CYP Oxidation (C3) Start->Issue2 Issue3 Issue: H-Bond Donor Penalty Start->Issue3 Solution Switch to Pyrazolo[1,5-a]pyridine Issue1->Solution Issue2->Solution Issue3->Solution Benefit1 Removes NH Donor (Lowers PSA) Solution->Benefit1 Benefit2 Alters Electronic Vector (Retains Pi-Stacking) Solution->Benefit2 Benefit3 Modulates Metabolic Soft Spot Solution->Benefit3 Result Improved ADME Profile Benefit1->Result Benefit2->Result Benefit3->Result

Figure 1: Decision logic for scaffold hopping from Indole to Pyrazolo[1,5-a]pyridine to address specific ADME liabilities.

Part 2: Synthetic Architectures

The construction of the pyrazolo[1,5-a]pyridine core is most reliably achieved via the [3+2] cycloaddition of N-aminopyridines with alkynes . This method, often referred to as the Tamura reaction, allows for high regioselectivity and the introduction of diversity at the C2 and C3 positions.

The "Gold Standard" Mechanism
  • N-Amination: Pyridine is treated with hydroxylamine-O-sulfonic acid (HOSA) or O-mesitylenesulfonylhydroxylamine (MSH) to form the N-aminopyridinium salt.

  • Ylide Formation: Treatment with base (e.g., K2CO3, DBU) generates the pyridinium N-imide dipole.

  • Cycloaddition: The dipole reacts with an electron-deficient alkyne (dipolarophile) followed by aromatization (loss of substituents or rearrangement) to yield the bicyclic core.

Visualization: Synthetic Workflow

Synthesis_Workflow Pyridine Substituted Pyridine Salt N-Aminopyridinium Salt Pyridine->Salt N-Amination Agent Aminating Agent (MSH or HOSA) Agent->Salt Ylide Pyridinium N-imide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (K2CO3) Base->Ylide Product Pyrazolo[1,5-a]pyridine Ylide->Product [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Product

Figure 2: The Tamura [3+2] cycloaddition pathway for constructing the pyrazolo[1,5-a]pyridine core.[1]

Part 3: Medicinal Chemistry Case Studies

Ibudilast: The Commercial Anchor

Ibudilast (KC-404) is the quintessential example of this scaffold in a marketed drug.

  • Target: Non-selective Phosphodiesterase (PDE) inhibitor (PDE3, PDE4, PDE10, PDE11).[2]

  • Indication: Asthma, post-stroke dizziness; currently in trials for ALS and Multiple Sclerosis.

  • Structure: 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine.

  • Significance: The isopropyl group at C2 and isobutyryl at C3 provide lipophilicity and shape complementarity to the PDE hydrophobic pocket, while the core itself acts as a scaffold to orient these groups without donating H-bonds that might incur desolvation penalties.

Kinase Inhibitors (Trk / PI3K)

In modern oncology, this core is used to target the ATP-binding pocket of kinases.

  • Binding Mode: Unlike indoles which often use the N-H to bind to the hinge region (e.g., Glu/Leu backbone), pyrazolo[1,5-a]pyridines often orient the C3 substituent toward the gatekeeper residue or solvent front.

  • Advantage: The C3 position is highly reactive to electrophilic substitution, allowing chemists to easily install aryl, heteroaryl, or acyl groups to probe the "selectivity pocket" of kinases.

Part 4: Experimental Protocols

Protocol: Synthesis of Pyrazolo[1,5-a]pyridine Core

Based on the 1,3-dipolar cycloaddition methodology (Ref 1, 3).[3]

Reagents:

  • Pyridine derivative (1.0 equiv)

  • O-Mesitylenesulfonylhydroxylamine (MSH) (1.2 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) or Propiolate (1.5 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: DMF or Acetonitrile

Step-by-Step Procedure:

  • Preparation of Salt: Dissolve the pyridine derivative in CH2Cl2 (0.5 M). Add MSH dropwise at 0°C. Stir at room temperature (RT) for 2-4 hours. Precipitate the N-aminopyridinium salt with Et2O, filter, and dry under vacuum.

  • Cycloaddition: Suspend the N-aminopyridinium salt (1.0 mmol) in DMF (5 mL).

  • Base Addition: Add K2CO3 (2.0 mmol) and stir for 15 minutes at RT until the solution turns a characteristic dark color (formation of the ylide).

  • Dipolarophile Addition: Add the alkyne (e.g., DMAD, 1.5 mmol) dropwise. Note: The reaction is exothermic.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (the ylide spot will disappear, a fluorescent blue/purple spot often appears).

  • Workup: Dilute with water (30 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the N-amino protons and the appearance of the C3-H (if unsubstituted) or shifts in the pyridine ring protons due to fusion.

  • LC-MS: Confirm M+1 peak.

Protocol: Metabolic Stability Assessment (Microsomal)

To verify the advantage over indole analogs.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH regenerating system

  • Test Compound (1 µM final conc.)

  • Reference: Testosterone (High clearance), Warfarin (Low clearance)

Procedure:

  • Pre-incubation: Mix 1 µL of 1 mM test compound with 450 µL of phosphate buffer (pH 7.4) and 25 µL of HLM. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 25 µL of NADPH regenerating system to initiate metabolism.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000 rpm for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k. Intrinsic Clearance (CLint) = (k * Volume) / Protein Amount.

References

  • Bull, J. A., et al. (2012). Heterocycle Synthesis via 1,3-Dipolar Cycloaddition of Pyridinium Ylides.[4] Chemical Reviews. Link

  • Kudo, N., et al. (2020). Ibudilast: A Non-selective PDE Inhibitor with Multiple Actions on Blood Cells and the Vascular Wall.[5][6] Practical Neurology / PubMed. Link

  • Mroz, A., et al. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines.[7] Beilstein Journal of Organic Chemistry. Link

  • Johns, B. A., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Engler, T. A., et al. (2004). Pyrazolo[1,5-a]pyridine-based Inhibitors of p38 Mitogen-Activated Protein Kinase.[8] Bioorganic & Medicinal Chemistry Letters.[8] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Antitubercular Agents with a Pyrazolo[1,5-a]pyridine Core: A Detailed Guide for Researchers

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent dev...

Author: BenchChem Technical Support Team. Date: February 2026

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutic agents. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the design of potent antitubercular drugs. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanism of action of this important class of compounds, intended for researchers, scientists, and drug development professionals.

Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its rigid, planar structure and tunable electronic properties make it an attractive scaffold for targeting various biological pathways. In the context of tuberculosis, derivatives of this core, particularly pyrazolo[1,5-a]pyridine-3-carboxamides, have demonstrated remarkable potency against both drug-susceptible and drug-resistant Mtb strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the nanomolar range.[1][2][3] This has positioned the pyrazolo[1,5-a]pyridine scaffold as a critical area of research in the quest for new and effective TB therapies.

Synthetic Strategies: Building the Pyrazolo[1,5-a]pyridine Core and its Derivatives

The synthesis of antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides can be broadly divided into two key stages: the construction of the core pyrazolo[1,5-a]pyridine ring system and the subsequent amidation to introduce the desired side chains.

Part 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

A common and effective method for constructing the pyrazolo[1,5-a]pyridine core is through a 1,3-bipolar cycloaddition reaction.[2] This approach involves the reaction of an N-aminopyridinium salt with an alkyne derivative. An alternative, catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes or alkenes has also been reported as an efficient method.[4]

The following workflow illustrates a general synthetic route to the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.

Synthetic Workflow for Pyrazolo[1,5-a]pyridine Core cluster_0 Core Synthesis Substituted_Pyridine Substituted Pyridine N_Amination N-Amination (e.g., DNP-OH, MSH) Substituted_Pyridine->N_Amination Reagent N_Aminopyridinium_Salt N-Aminopyridinium Salt N_Amination->N_Aminopyridinium_Salt Cycloaddition 1,3-Bipolar Cycloaddition N_Aminopyridinium_Salt->Cycloaddition Ethyl_Propiolate Substituted Ethyl Propiolate Ethyl_Propiolate->Cycloaddition Dipolarophile Pyrazolo_Pyridine_Ester Pyrazolo[1,5-a]pyridine -3-carboxylate Ester Cycloaddition->Pyrazolo_Pyridine_Ester

Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.

Part 2: Amidation to Yield Final Compounds

The final step in the synthesis of the target antitubercular agents is the amidation of the pyrazolo[1,5-a]pyridine-3-carboxylic acid with a variety of primary amines. This is typically achieved after hydrolysis of the ester intermediate. The choice of the amine is crucial as it significantly influences the antitubercular activity of the final compound.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyridine-3-carboxamide

This protocol outlines the synthesis of a representative compound, 2,5-dimethyl-N-((5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)methyl)pyrazolo[1,5-a]pyridine-3-carboxamide, based on methodologies described in the literature.[1]

Step 1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
  • N-Amination of 2,6-lutidine: To a solution of 2,6-lutidine in a suitable solvent, add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNP-OH) or O-mesitylenesulfonylhydroxylamine (MSH). Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • 1,3-Bipolar Cycloaddition: To the resulting N-aminopyridinium salt, add a substituted ethyl propiolate. The reaction is typically carried out in a solvent like DMF and may require heating. The cycloaddition yields the desired ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate.

  • Work-up and Purification: After completion of the reaction, the mixture is worked up by extraction and purified by column chromatography on silica gel to afford the pure ester.

Step 2: Hydrolysis to 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
  • Saponification: Dissolve the ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or LiOH).

  • Heating: Heat the reaction mixture at reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Isolation: After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with water, and dried.

Step 3: HATU-mediated Amidation
  • Activation of the Carboxylic Acid: To a solution of 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for a short period to activate the carboxylic acid.[5][6]

  • Amine Addition: Add the desired primary amine (e.g., (5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)methanamine) to the reaction mixture.

  • Reaction and Work-up: Continue stirring at room temperature until the reaction is complete. The reaction mixture is then typically diluted with water and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final pyrazolo[1,5-a]pyridine-3-carboxamide.

Structure-Activity Relationship (SAR) Insights

The antitubercular activity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on both the core and the carboxamide side chain. The following table summarizes key SAR findings from the literature.[1][2][3]

Compound IDR1 (at position 2)R2 (at position 5)R3 (Amide Side Chain)MIC H37Rv (µg/mL)MIC MDR-TB (µg/mL)
5a CH₃CH₃4-(Trifluoromethyl)benzyl<0.02N/A
5g CH₃CH₃4-(Trifluoromethoxy)benzyl0.007N/A
5k CH₃Methoxy4-(Trifluoromethoxy)benzyl<0.0020.003 - 0.014
6j CH₃Methoxy(5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)methyl≤0.002≤0.002 (rRMP & rINH)
5l CH₃H4-(Trifluoromethoxy)benzyl~0.03N/A
5s HCH₃4-(Trifluoromethoxy)benzyl~0.15N/A
5t EthylCH₃4-(Trifluoromethoxy)benzyl<0.020.011 - 0.223
5u CyclopropylCH₃4-(Trifluoromethoxy)benzyl<0.02N/A

Data compiled from multiple sources.[1][2][3] MIC values are approximate and may vary based on experimental conditions. rRMP: Rifampicin-resistant; rINH: Isoniazid-resistant.

Key SAR Observations:

  • Amide Side Chain (R3): The nature of the benzylamine side chain is a critical determinant of activity. Electron-withdrawing groups, such as trifluoromethoxy, at the para-position of the benzyl ring generally lead to potent compounds.[1][2] The introduction of a second aromatic ring, as seen in compound 6j , can further enhance activity against both drug-sensitive and drug-resistant strains.[1]

  • Position 5 of the Core (R2): A methoxy group at the 5-position appears to be more favorable for activity against drug-resistant strains compared to a methyl group.[1] Removal of the substituent at this position leads to a slight decrease in potency.[3]

  • Position 2 of the Core (R1): Small alkyl groups like methyl, ethyl, and cyclopropyl are well-tolerated at the 2-position. However, the absence of a substituent at this position results in a significant loss of activity.[3]

SAR of Pyrazolo[1,5-a]pyridines cluster_Core Pyrazolo[1,5-a]pyridine Core cluster_SideChain Amide Side Chain Core Pyrazolo[1,5-a]pyridine-3-carboxamide R1 R1 (Position 2) Small alkyl groups optimal Core->R1 R2 R2 (Position 5) Methoxy enhances activity Core->R2 R3 R3 (Amide) Diaryl side chains are potent Core->R3 EWG Electron-withdrawing groups (e.g., -OCF3) are favorable R3->EWG

Caption: Key structure-activity relationships for pyrazolo[1,5-a]pyridine antitubercular agents.

Mechanism of Action: Targeting Mycobacterial Respiration

A significant body of evidence indicates that pyrazolo[1,5-a]pyridine-based antitubercular agents exert their bactericidal effect by inhibiting the cytochrome bcc complex (also known as complex III) of the mycobacterial electron transport chain.[7][8][9][10][11][12] Specifically, these compounds target the QcrB subunit of this complex.

The electron transport chain is essential for ATP synthesis through oxidative phosphorylation, which is the primary source of energy for M. tuberculosis. By inhibiting QcrB, pyrazolo[1,5-a]pyridines disrupt the flow of electrons, leading to a collapse of the proton motive force across the mycobacterial membrane and a subsequent depletion of cellular ATP, ultimately resulting in bacterial cell death.[8][11]

Mechanism of Action cluster_ETC M. tuberculosis Electron Transport Chain NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- QcrB Cytochrome bc1 Complex (QcrB subunit) Menaquinone->QcrB e- Cytaa3 Cytochrome aa3 Oxidase QcrB->Cytaa3 e- ATP_Synthase ATP Synthase Cytaa3->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Derivative Inhibition Inhibition Inhibition->QcrB

Caption: Inhibition of the Mtb electron transport chain by pyrazolo[1,5-a]pyridine derivatives.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold represents a highly promising platform for the development of novel antitubercular agents with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for further optimization. A clear understanding of the structure-activity relationships and the mechanism of action provides a rational basis for the design of next-generation inhibitors with improved efficacy and pharmacokinetic properties. Future research in this area should focus on exploring novel substitutions to enhance potency and overcome potential resistance mechanisms, as well as on in-depth preclinical and clinical evaluation of the most promising candidates.

References

  • Lu, X., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(4), 543-548. [Link]

  • Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link]

  • Zhang, T., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. [Link]

  • Fimbrion Therapeutics. (2020). Heterocyclic Inhibitors of QcrB as Novel Drugs for Tuberculosis. Grantome. [Link]

  • Al-Warhi, T., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7016-7025. [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. [Link]

  • Singh, V., et al. (2021). QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. Medicinal Research Reviews, 41(4), 2189-2217. [Link]

  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Barry, C. E., 3rd. (2016). Inhibiting Mycobacterium tuberculosis within and without. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1707), 20150508. [Link]

  • UniProt. (2014). qcrB - Cytochrome bc1 complex cytochrome b subunit - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProtKB. [Link]

  • Singh, R., et al. (2023). QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions. Expert Opinion on Therapeutic Patents, 33(1), 1-17. [Link]

  • Warrier, T., et al. (2022). Triazolopyrimidines Target Aerobic Respiration in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 66(4), e02230-21. [Link]

  • Cook, G. M., et al. (2017). Combinations of Respiratory Chain Inhibitors Have Enhanced Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(3), e01886-17. [Link]

  • Rao, S. P. S., et al. (2018). Bioenergetics of Mycobacterium: An Emerging Landscape for Drug Discovery. Microorganisms, 6(1), 22. [Link]

  • ResearchGate. (n.d.). Respiratory electron transport chain (ETC) in Mycobacterium... ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic representation of the mycobacterial electron transport chain... ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Amination of 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties make it a versatile template for the design of potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including kinase inhibition, which is crucial in the development of targeted cancer therapies.[3][4] Specifically, the introduction of an aminomethyl group at the 2-position of the pyrazolo[1,5-a]pyridine ring system is a key transformation, as it provides a critical attachment point for various pharmacophores and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed application notes and protocols for the amination of 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine, a key intermediate in the synthesis of novel drug candidates. We will delve into the underlying chemical principles, explore a range of suitable aminating reagents, and provide step-by-step experimental procedures to empower researchers in their quest for new therapeutic discoveries.

Reaction Principle: Nucleophilic Substitution at a Benzylic-like Position

The amination of 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine proceeds via a nucleophilic substitution reaction. The chloromethyl group at the 2-position is analogous to a benzylic chloride, rendering the methylene carbon highly electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the fused pyrazolo[1,5-a]pyridine ring system further enhances the reactivity of the chloromethyl group.[5]

The general mechanism involves the attack of the amine nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group and the formation of the desired C-N bond. This reaction typically follows an SN2 pathway.

SN2_Mechanism Substrate 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine Transition_State [Transition State] Substrate->Transition_State Nucleophile Amine (R-NH2) Nucleophile->Transition_State Product 2-(aminomethyl)-4-fluoropyrazolo[1,5-a]pyridine Transition_State->Product Leaving_Group Cl- Transition_State->Leaving_Group

Figure 1: General workflow for the amination reaction.

A Guide to Aminating Reagents and Reaction Conditions

The choice of aminating reagent and reaction conditions is critical for achieving high yields and purity of the desired product. A variety of amines, including primary, secondary, and ammonia equivalents, can be successfully employed.

Primary and Secondary Amines

Primary and secondary aliphatic and aromatic amines are common nucleophiles for this transformation. The choice of solvent, base, and temperature can significantly impact the reaction outcome.

Table 1: Summary of Reaction Conditions for Amination with Primary and Secondary Amines

Amine TypeTypical SolventsTypical BasesTemperature (°C)Reaction Time (h)
Primary AliphaticAcetonitrile, DMF, DMSOK₂CO₃, Cs₂CO₃, DIPEA25 - 802 - 12
Secondary AliphaticAcetonitrile, DMF, THFK₂CO₃, Cs₂CO₃, Et₃N25 - 802 - 12
Primary AromaticDMF, DMSO, DioxaneK₂CO₃, NaH, NaOtBu80 - 1206 - 24
Secondary AromaticToluene, DioxaneNaOtBu, LHMDS80 - 1206 - 24

Causality behind Experimental Choices:

  • Solvents: Polar aprotic solvents like DMF and DMSO are often preferred as they can solvate the ions formed during the reaction and facilitate the SN2 process. Acetonitrile and THF are also good choices for many aliphatic amines.

  • Bases: An inorganic base like potassium carbonate or cesium carbonate is commonly used to neutralize the HCl generated during the reaction. For less nucleophilic aromatic amines, a stronger base such as sodium hydride or sodium tert-butoxide may be necessary. Organic bases like DIPEA and triethylamine can also be employed.

  • Temperature: Reactions with more nucleophilic aliphatic amines can often be performed at room temperature or with gentle heating. Less reactive aromatic amines typically require higher temperatures to proceed at a reasonable rate.

Ammonia Equivalents

For the synthesis of the primary amine (2-(aminomethyl)-4-fluoropyrazolo[1,5-a]pyridine), direct amination with ammonia can be challenging due to its volatility and the potential for over-alkylation. Therefore, ammonia equivalents are often used.

Common Ammonia Equivalents:

  • Sodium Azide (NaN₃): This reagent allows for a two-step process involving the formation of an azide intermediate followed by reduction to the primary amine. This is a robust and high-yielding method.

  • Hexamethylenetetramine (Urotropine): This reagent can be used in the Delepine reaction, where it reacts with the chloromethyl compound to form a quaternary ammonium salt, which is then hydrolyzed to the primary amine.

  • Phthalimide Potassium Salt: The Gabriel synthesis provides a classic and clean method for preparing primary amines. The phthalimide anion acts as a surrogate for NH₂⁻, and subsequent hydrazinolysis releases the desired primary amine.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

  • 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-((benzylamino)methyl)-4-fluoropyrazolo[1,5-a]pyridine.

Protocol 2: Amination with a Secondary Aromatic Amine (e.g., Morpholine)

Materials:

  • 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous toluene, add morpholine (1.5 eq) and sodium tert-butoxide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of the Primary Amine via the Azide Intermediate

Step A: Azide Formation

Materials:

  • 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(azidomethyl)-4-fluoropyrazolo[1,5-a]pyridine, which can often be used in the next step without further purification.

Step B: Reduction of the Azide

Materials:

  • 2-(azidomethyl)-4-fluoropyrazolo[1,5-a]pyridine

  • Triphenylphosphine (PPh₃) or Lithium aluminum hydride (LAH) or Hydrogen (H₂) with Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Water

Procedure (using Triphenylphosphine - Staudinger Reduction):

  • Dissolve the crude 2-(azidomethyl)-4-fluoropyrazolo[1,5-a]pyridine from Step A in THF.

  • Add triphenylphosphine (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Add water and stir for an additional 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield 2-(aminomethyl)-4-fluoropyrazolo[1,5-a]pyridine.

Visualization of the Amination Workflow

Amination_Workflow cluster_start Starting Material cluster_reagents Select Aminating Reagent cluster_conditions Reaction Conditions cluster_product Product Start 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine PrimaryAmine Primary Amine (R-NH2) Start->PrimaryAmine SecondaryAmine Secondary Amine (R1R2NH) Start->SecondaryAmine AmmoniaEq Ammonia Equivalent (e.g., NaN3) Start->AmmoniaEq Conditions1 Solvent: ACN, DMF Base: K2CO3, DIPEA Temp: 25-80°C PrimaryAmine->Conditions1 Conditions2 Solvent: Toluene, Dioxane Base: NaOtBu Temp: 80-120°C SecondaryAmine->Conditions2 Conditions3 Step 1: NaN3, DMF, RT Step 2: Reduction (e.g., PPh3/H2O) AmmoniaEq->Conditions3 Product1 2-((R-amino)methyl)-4-fluoropyrazolo[1,5-a]pyridine Conditions1->Product1 Product2 2-((R1R2N)methyl)-4-fluoropyrazolo[1,5-a]pyridine Conditions2->Product2 Product3 2-(aminomethyl)-4-fluoropyrazolo[1,5-a]pyridine Conditions3->Product3

Figure 2: Decision workflow for selecting aminating reagents and conditions.

Conclusion and Future Perspectives

The amination of 2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine is a fundamental transformation for the synthesis of a diverse library of compounds with potential therapeutic applications. This guide has provided a comprehensive overview of the key reagents, reaction conditions, and detailed experimental protocols to facilitate this important synthetic step. The choice of the aminating agent and the reaction parameters should be carefully considered based on the desired final product and the reactivity of the specific amine. Further exploration into milder and more efficient catalytic systems, such as palladium-catalyzed Buchwald-Hartwig amination, could also offer valuable alternatives for more challenging substrates.[6][7] By leveraging the protocols and insights provided herein, researchers can confidently advance their drug discovery programs based on the versatile pyrazolo[1,5-a]pyridine scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Method

Preparation of 2-((heterocyclyl)methyl)-4-fluoropyrazolo[1,5-a]pyridines

An Application Guide for the Synthesis and Characterization of 2-((Heterocyclyl)methyl)-4-fluoropyrazolo[1,5-a]pyridines Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Characterization of 2-((Heterocyclyl)methyl)-4-fluoropyrazolo[1,5-a]pyridines

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its wide spectrum of biological activities, including kinase inhibition and anti-herpetic properties.[1][2] This framework serves as a stable bioisostere of the indole nucleus, often circumventing issues related to metabolic instability.[2] The introduction of a fluorine atom at the 4-position can significantly enhance metabolic stability and binding affinity through favorable electronic interactions. Furthermore, functionalization at the 2-position with a heterocyclylmethyl group provides a versatile vector for exploring chemical space and optimizing interactions with biological targets. This guide provides a comprehensive, field-proven protocol for the synthesis of 2-((heterocyclyl)methyl)-4-fluoropyrazolo[1,5-a]pyridines, detailing the core synthetic strategy, step-by-step experimental procedures, and robust characterization methodologies for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the Target Scaffold

Fused nitrogen-containing heterocycles are cornerstone structures in medicinal chemistry.[3][4] Among these, pyrazolo[1,5-a]pyridines have emerged as a focal point of extensive research due to their therapeutic potential, acting as potent inhibitors of protein kinases like PI3K and CDK2, which are critical targets in oncology.[5][6][7]

The rationale for the specific design of 2-((heterocyclyl)methyl)-4-fluoropyrazolo[1,5-a]pyridines is threefold:

  • The Core Nucleus: The pyrazolo[1,5-a]pyridine system is a rigid, planar structure that provides a well-defined orientation for appended functional groups to interact with protein binding sites.

  • The 4-Fluoro Substituent: Fluorine is a bioisostere for hydrogen but possesses unique properties. Its high electronegativity can modulate the pKa of nearby functional groups and form key hydrogen bonds or dipole interactions. Crucially, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the pharmacokinetic half-life of a drug candidate.

  • The 2-((Heterocyclyl)methyl) Group: This moiety acts as a versatile handle for tuning pharmacological properties. The linker methyl group provides conformational flexibility, while the terminal heterocycle (e.g., pyrazole, imidazole, triazole) can serve as a hydrogen bond donor/acceptor or engage in pi-stacking interactions, enhancing target affinity and selectivity.

This document outlines a robust and reproducible synthetic approach based on a post-functionalization strategy, which offers modularity and efficiency.

Core Synthetic Strategy: A Modular Approach

The most versatile and widely adopted method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridinium salt and a suitable dipolarophile.[1][2][8] Our recommended strategy involves a two-stage process: first, the construction of a key intermediate, 4-fluoro-2-methylpyrazolo[1,5-a]pyridine, followed by its selective functionalization to introduce the desired heterocycle. This modular approach allows for the late-stage diversification of analogues from a common intermediate.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Post-Functionalization A 4-Fluoropyridine B N-Amino-4-fluoropyridinium Ylide A->B Amination D 4-Fluoro-2-methylpyrazolo[1,5-a]pyridine (Key Intermediate) B->D [3+2] Cycloaddition (Oxidative) C Crotonaldehyde (Dipolarophile) C->D E 2-(Bromomethyl)-4-fluoropyrazolo[1,5-a]pyridine D->E Radical Bromination D->E G Final Product: 2-((Heterocyclyl)methyl)-4-fluoropyrazolo[1,5-a]pyridine E->G SN2 Substitution F Heterocycle (Nu:) F->G

Caption: Overall two-stage synthetic workflow.

Experimental Protocols

Part A: Synthesis of Key Intermediate (4-Fluoro-2-methylpyrazolo[1,5-a]pyridine)

This protocol first generates the N-aminopyridinium ylide in situ, which then undergoes an oxidative [3+2] cycloaddition with crotonaldehyde. The choice of an oxidant like PIDA (phenyliodine diacetate) is common for this type of transformation, facilitating the reaction under mild conditions.[8] Alternatively, metal-free conditions using oxygen as the terminal oxidant have also proven effective.[1][2]

Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add 4-fluoropyridine (1.0 eq), N-aminopyridinium iodide (1.1 eq), and anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Ylide Formation: Cool the mixture to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 2.5 eq) portion-wise over 15 minutes. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cycloaddition: To the stirring suspension, add crotonaldehyde (1.2 eq) dropwise. Following the addition, add PIDA (1.2 eq) portion-wise.

    • Causality Note: The PIDA mediates a regioselective cycloaddition, providing a facile route to the multifunctionalized pyrazolo[1,5-a]pyridine architecture.[8]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (230-400 mesh) using a gradient elution of hexane and ethyl acetate to afford 4-fluoro-2-methylpyrazolo[1,5-a]pyridine as a solid.

Part B: Functionalization of the 2-Methyl Group

This stage involves a selective radical bromination of the benzylic-like 2-methyl group, followed by a nucleophilic substitution with the desired heterocycle.

G start A Dissolve Intermediate in CCl₄ start->A B Add NBS and AIBN (cat.) A->B C Reflux under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D D->C Incomplete? E Cool and Filter off Succinimide D->E Complete F Concentrate Brominated Intermediate E->F G Dissolve in Acetonitrile, Add Heterocycle & Base (e.g., K₂CO₃) F->G H Stir at RT or Gentle Heat (50 °C) G->H I Monitor by TLC/LC-MS H->I I->H Incomplete? J Aqueous Work-up & Extraction I->J Complete K Purify by Column Chromatography J->K end Characterize Final Product K->end

Caption: Experimental workflow for Stage 2 functionalization.

Step 2: Radical Bromination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methylpyrazolo[1,5-a]pyridine (1.0 eq) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Reflux the mixture for 2-4 hours. The reaction is typically initiated with a heat lamp.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct and wash with a small amount of cold CCl₄. Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-4-fluoropyrazolo[1,5-a]pyridine , which is often used in the next step without further purification.

Step 3: Nucleophilic Substitution

  • Reaction Setup: To a solution of the crude brominated intermediate (1.0 eq) in anhydrous acetonitrile (25 mL), add the desired heterocycle (e.g., imidazole, pyrazole, 1,2,4-triazole; 1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality Note: K₂CO₃ acts as a base to deprotonate the N-H of the incoming heterocycle, generating the nucleophile required for the substitution reaction. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction.

  • Reaction: Stir the mixture at room temperature for 12 hours or at 50 °C for 4 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final product by column chromatography or preparative HPLC to yield the pure 2-((heterocyclyl)methyl)-4-fluoropyrazolo[1,5-a]pyridine .

Data Presentation and Characterization

The successful synthesis and purity of the final compounds must be confirmed through a suite of analytical techniques.

Table 1: Representative Reaction Data for Nucleophilic Substitution

EntryHeterocycle (Nu:)BaseTemp (°C)Time (h)Typical Yield (%)
1ImidazoleK₂CO₃251285-95
2PyrazoleK₂CO₃251280-90
31,2,4-TriazoleK₂CO₃50475-85
4MorpholineEt₃N25690-98
Protocol: Compound Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [9][10]

  • Sample Preparation: Dissolve ~5-10 mg of the purified final product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum. Expect to see:

    • Characteristic aromatic protons of the pyrazolo[1,5-a]pyridine core.

    • A singlet for the methylene linker protons (-CH₂-), typically between δ 5.0-5.5 ppm.

    • Signals corresponding to the protons of the appended heterocycle.

  • ¹³C NMR: Acquire a carbon NMR spectrum. Confirm the presence of all unique carbon atoms. The methylene linker carbon typically appears around δ 50-60 ppm.

  • ¹⁹F NMR: This is a critical experiment to confirm the presence and electronic environment of the fluorine atom.[10]

    • Rationale: A single resonance in the ¹⁹F NMR spectrum provides conclusive evidence for the successful incorporation of the fluorine atom and the formation of the target scaffold. Its chemical shift is highly sensitive to the surrounding electronic environment.

    • Procedure: Acquire a proton-decoupled ¹⁹F NMR spectrum. Expect a singlet in the typical range for an aryl fluoride.

B. Mass Spectrometry (MS) [11][12]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular weight.

  • Expected Result: The measured m/z value for the molecular ion [M+H]⁺ should match the calculated exact mass to within 5 ppm, confirming the elemental composition.

C. High-Performance Liquid Chromatography (HPLC) [7]

  • Purpose: To determine the purity of the final compound.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Result: The final compound should appear as a single major peak with >95% purity by peak area.

Conclusion

This application guide provides a detailed, modular, and reliable protocol for the synthesis of 2-((heterocyclyl)methyl)-4-fluoropyrazolo[1,5-a]pyridines. By explaining the causality behind procedural choices and providing robust methods for characterization, this document serves as an authoritative resource for researchers aiming to synthesize these valuable compounds for applications in drug discovery and medicinal chemistry. The outlined post-functionalization strategy is particularly powerful, enabling the rapid generation of diverse chemical libraries from a common intermediate.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. Available at: [Link][1][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved February 24, 2026. Available at: [Link][8]

  • MDPI. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4995. Available at: [Link][13]

  • Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15289-15303. Available at: [Link][11]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3469. Available at: [Link][14]

  • Thieme. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C-H Functionalization. Available at: [Link][15]

  • Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Bentham Science. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. Available at: [Link][3]

  • Bentham Science. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery. Available at: [Link][4]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Retrieved February 24, 2026. Available at: [Link]

  • ResearchGate. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][5]

  • PubMed. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry. Available at: [Link][6]

  • Elsevier. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104211. Available at: [Link][9]

  • Behbehani, H., Ibrahim, H. M., Makhseed, S., & El-Shazly, M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 24(21), 3971. Available at: [Link][12]

  • ACS Publications. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(chloromethyl)pyrazolo[1,5-a]pyridine

Executive Summary 2-(chloromethyl)pyrazolo[1,5-a]pyridine is a highly reactive electrophilic intermediate. Its instability arises from the "benzylic-like" reactivity of the chloromethyl group, which is electronically act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(chloromethyl)pyrazolo[1,5-a]pyridine is a highly reactive electrophilic intermediate. Its instability arises from the "benzylic-like" reactivity of the chloromethyl group, which is electronically activated by the electron-rich pyrazolo[1,5-a]pyridine core.

The Critical Failure Mode: Hydrolysis. Exposure to atmospheric moisture triggers a rapid conversion to the alcohol (hydroxymethyl) derivative. This reaction releases Hydrogen Chloride (HCl), which protonates the heterocyclic ring, catalyzing further decomposition and polymerization (often observed as "tarring" or a sticky red/brown residue).

This guide provides the protocols required to arrest this degradation pathway.

Part 1: The Degradation Mechanism

To prevent degradation, one must understand the enemy. The hydrolysis of this molecule is not merely a surface reaction; it is often autocatalytic.

Hydrolysis Pathway Diagram

The following diagram illustrates the transformation from the active chloride to the inactive alcohol and the generation of the acidic byproduct.

HydrolysisMechanism Reactant 2-(chloromethyl) pyrazolo[1,5-a]pyridine TS Transition State (Activated Complex) Reactant->TS Nucleophilic Attack Water Atmospheric H₂O Water->TS Product 2-(hydroxymethyl) pyrazolo[1,5-a]pyridine (Inactive Alcohol) TS->Product Cl⁻ Departure Byproduct HCl (Gas/Acid) TS->Byproduct Byproduct->Reactant Protonation of Ring (Accelerates Decomposition)

Figure 1: The hydrolysis pathway showing the nucleophilic attack of water and the release of HCl, which can further destabilize the remaining stock.

Part 2: Critical Storage Protocols (SOP)

Do not treat this as a standard organic solid. It requires handling protocols similar to acid chlorides or benzyl halides.

The "Dry-Cold-Inert" Triad

For long-term storage (>24 hours), you must adhere to all three conditions simultaneously.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of the substitution reaction (

/

).
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air) to blanket the solid.
Desiccation Secondary Containment The primary vial must be stored inside a jar containing Drierite™ or

.
Container Specifications
  • Primary: Amber glass vial (prevents radical formation via photolysis).

  • Cap: Teflon (PTFE) lined. Never use simple pulp/paper lined caps; HCl vapors will degrade them, breaking the seal.

  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape or a heat-shrink band over the cap-glass junction.

Storage Workflow Decision Tree

StorageWorkflow Start Synthesized/Received Material CheckDry Is material strictly anhydrous? Start->CheckDry DryIt Lyophilize or High-Vac Dry (< 1 mbar, 4h) CheckDry->DryIt No/Unsure Pack Flush Vial with Argon CheckDry->Pack Yes DryIt->Pack Seal Seal Cap + PTFE Tape Pack->Seal Secondary Place in Jar with Desiccant Seal->Secondary Store Store at -20°C Secondary->Store

Figure 2: Decision tree for processing the compound before long-term storage.

Part 3: Troubleshooting & FAQs

Q1: The solid has turned into a sticky oil or gum. Can I save it?

Diagnosis: The material has hydrolyzed and likely polymerized due to HCl generation. Solution:

  • Dissolve the gum in anhydrous Dichloromethane (DCM) .

  • Wash immediately with cold, saturated Sodium Bicarbonate (

    
    )  solution to neutralize HCl.
    
  • Dry the organic layer over

    
     and concentrate.
    
  • Note: If the material remains an oil, the purity is likely compromised. Recrystallization (usually from Hexane/EtOAc) may be required.

Q2: I smell a pungent, acrid odor when opening the vial.

Diagnosis: This is Hydrogen Chloride (HCl) gas escaping, indicating active decomposition. Safety Warning: The compound itself is likely a lachrymator (tear gas agent) similar to benzyl chloride. Action: Vent the vial in a fume hood immediately. Purge with Nitrogen to remove the acid gas before resealing.

Q3: Which solvents are safe for reaction/processing?

Use this compatibility matrix to avoid accidental degradation during experiments.

Solvent ClassExamplesCompatibilityNotes
Alcohols Methanol, EthanolFORBIDDEN Will rapidly form the ether (solvolysis).
Amides DMF, DMAcCAUTION Can cause Vilsmeier-type reactions or polymerization upon heating.
Chlorinated DCM, ChloroformEXCELLENT Best for handling/transfers. Ensure they are acid-free.
Ethers THF, Diethyl EtherGOOD Must be anhydrous.
Hydrocarbons Toluene, HexaneEXCELLENT Ideal for recrystallization or storage solutions.
Q4: How do I verify purity using NMR?

Hydrolysis is easily detectable via


 NMR (typically in 

).
  • Target Material: Look for the singlet corresponding to

    
    . In similar heteroaromatic systems, this appears around 4.6 – 4.8 ppm .
    
  • Impurity (Alcohol): The

    
     peak will typically shift (often slightly downfield or broaden depending on concentration) and, crucially, you will lose the integration stoichiometry of the active chloride.
    
  • Impurity (Ether): If stored in methanol, a methyl singlet (

    
    ) will appear around 3.3 – 3.5 ppm .
    

References

  • Reactivity of Chloromethyl Heterocycles

    • Context: General reactivity patterns of 2-(chloromethyl)
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See chapters on Pyridines and Azoles).
    • Link:

  • Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

    • Context: Synthetic routes often involving the conversion of hydroxymethyl intermediates to chloromethyl derivatives using thionyl chloride, highlighting the reversibility (hydrolysis) of this step.
    • Source:Journal of Medicinal Chemistry, "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine Derivatives." (General reference to the scaffold's synthetic chemistry).
    • Link:

  • Handling of Lachrymators and Alkyl Halides

    • Context: Safety and storage standards for benzylic halides.
    • Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • Link:

  • Purification of Laboratory Chemicals

    • Context: Drying agents and solvent purification for moisture-sensitive alkyl halides.
    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Link:

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Optimization

Technical Support Center: Solubility Enhancement for Fluorinated Fused Heterocycles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated fused heterocycles. This guide provides in-depth troubleshooting advice, frequently asked q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated fused heterocycles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique solubility challenges presented by this important class of molecules. Our goal is to equip you with the knowledge to diagnose solubility issues and select the most effective enhancement strategies for your specific compound.

Part 1: Frequently Asked Questions - Understanding the Solubility Challenge

This section addresses common initial questions and misconceptions regarding the solubility of fluorinated fused heterocycles.

Q1: I thought adding fluorine was supposed to improve drug properties. Why is my fluorinated heterocycle so poorly soluble?

A1: This is a common and excellent question. While fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability, its effect on aqueous solubility is complex and not always positive.[1][2][3] The outcome depends on the interplay of several factors:

  • Lipophilicity Modulation : The introduction of fluorine can have opposing effects on lipophilicity. Monofluorination or trifluoromethylation of alkyl groups often decreases lipophilicity due to fluorine's strong electron-withdrawing nature.[1] Conversely, fluoro-arenes tend to be more lipophilic because of the low polarizability of the C-F bond.[1][3] The overall effect depends on the position and number of fluorine atoms.

  • Crystal Lattice Energy : The highly polarized C-F bond can lead to strong intermolecular interactions (like dipole-dipole) and altered hydrogen bonding networks within the crystal lattice.[4] This can result in a highly stable, high-melting-point solid that is difficult to dissolve, thereby overpowering any gains in hydrophilicity.

  • Molecular Conformation : Fluorine substitution can alter the conformation of the heterocyclic ring system, which can influence how the molecule packs in a solid state and interacts with solvent molecules.

In essence, you are often trading one problem (e.g., metabolic instability) for another (poor solubility), which requires a dedicated formulation strategy.

Q2: What are the critical first experiments I should run to characterize the solubility problem of my new fluorinated compound?

A2: Before attempting any enhancement strategy, a thorough baseline characterization is essential. This data will guide your selection process and provide a benchmark for measuring improvement.

  • Kinetic and Thermodynamic Solubility: Determine the solubility in aqueous buffers across the physiological pH range (typically pH 1.2 to 7.4).[5] This helps identify any pH-dependent solubility, which is crucial for ionizable compounds.

  • pKa Determination: For ionizable heterocycles, knowing the pKa is fundamental. It predicts the ionization state at different pH values and is a prerequisite for considering salt formation as a strategy.[5][6]

  • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) to determine if your material is crystalline or amorphous. Differential Scanning Calorimetry (DSC) is used to identify the melting point and detect different polymorphic forms. The presence of high-melting, stable polymorphs often correlates with poor solubility.[7]

  • LogP/D Measurement: Determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) to quantify the lipophilicity of your compound. This helps in selecting appropriate formulation strategies, such as lipid-based systems for highly lipophilic molecules.[8]

Q3: Should I try to chemically modify my compound or focus on formulation strategies?

A3: The decision between chemical modification and formulation depends on the stage of development and the properties of the molecule.

  • Chemical Modification (e.g., Salt Formation, Prodrugs): This is often a first-line approach for ionizable compounds. Salt formation is one of the most established methods to enhance solubility.[9][10] However, it is only viable if your heterocycle has a suitable acidic or basic center. Prodrug strategies can also be employed but require significant medicinal chemistry effort and a new round of biological evaluation.[11]

  • Formulation Strategies (e.g., Solid Dispersions, Nanosuspensions): These approaches work with the existing Active Pharmaceutical Ingredient (API) and are generally more versatile.[12] They are suitable for non-ionizable compounds and are often necessary even for salts that do not provide sufficient solubility enhancement. For preclinical and early development, formulation strategies are often faster to implement.

The flowchart below provides a general decision-making framework.

Part 2: Troubleshooting Guides & Strategy Selection

This section is designed to help you navigate specific experimental challenges and select an appropriate solubility enhancement strategy.

Scenario 1: "My fluorinated heterocycle is non-ionizable and shows extremely low solubility (<1 µg/mL) across the entire physiological pH range."

This is a classic problem for BCS Class II or IV compounds. The focus here must be on overcoming the strong crystal lattice energy and increasing the surface area available for dissolution.

Troubleshooting Workflow:

G start Problem: Non-ionizable, very poor aqueous solubility char Perform Solid-State Characterization (XRPD, DSC) start->char amorph Is the compound amorphous? char->amorph cryst Compound is crystalline. High melting point likely. amorph->cryst No amorph_yes Solubility issue is not due to crystal lattice. Consider lipid-based formulations (SEDDS). amorph->amorph_yes Yes strategy Strategy: Overcome Lattice Energy & Increase Surface Area cryst->strategy amorph_no No screen Screen for Amorphous Solid Dispersion (ASD) Polymers (PVP, HPMC-AS) strategy->screen nanosize Parallel Path: Evaluate Nanosizing (Media Milling) strategy->nanosize eval_asd Prepare ASD via Spray Drying or HME screen->eval_asd eval_nano Prepare Nanosuspension nanosize->eval_nano diss_test Perform Comparative Dissolution Testing eval_asd->diss_test eval_nano->diss_test

Caption: Decision workflow for non-ionizable, poorly soluble compounds.

Recommended Strategies:

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for overcoming lattice energy. By dispersing the API in an amorphous state within a polymer matrix, you can achieve a transiently supersaturated solution upon dissolution, which can significantly enhance absorption.[4][13] ASDs are particularly effective for compounds with high melting points.

    • Mechanism: The drug is maintained in a high-energy, non-crystalline state, which has a higher apparent solubility than the stable crystalline form.[13] The polymer prevents recrystallization in both the solid state and during dissolution.

    • Common Polymers: Polyvinylpyrrolidone (PVP), Hypromellose Acetate Succinate (HPMC-AS), Soluplus®.

    • Preparation Methods: Spray drying and hot-melt extrusion are the most common and scalable methods.[14][15]

  • Nanosuspensions: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[9][14]

    • Mechanism: Increased surface area leads to a faster rate of dissolution. For very small nanoparticles, saturation solubility can also increase.[11]

    • Preparation Methods: Media milling (wet milling) and high-pressure homogenization are standard techniques.[14][16]

Data Comparison Table:

StrategyMechanismTypical Fold-Increase in SolubilityProsCons
Amorphous Solid Dispersion Overcomes crystal lattice energy; creates a high-energy amorphous form.[13]10x - 100x+High solubility enhancement potential; suitable for high-dose drugs.Physical instability (recrystallization); requires careful polymer selection.
Nanosuspension Increases surface area, leading to a faster dissolution rate.[9][15]2x - 20xApplicable to most compounds; relatively straightforward to formulate.Potential for particle aggregation (Ostwald ripening); lower enhancement vs. ASDs.
Co-crystals Modifies the crystal lattice with a co-former to create a new solid form with different physicochemical properties.[5][9]2x - 50xCreates a stable crystalline form; can improve other properties like hygroscopicity.Requires a suitable co-former; screening can be resource-intensive.

Scenario 2: "My fluorinated heterocycle has an ionizable center (e.g., a basic nitrogen), but its solubility is still poor, and it precipitates in the neutral pH of the intestine."

This is a common issue where the free base or free acid form of the drug is poorly soluble. While it may dissolve in the acidic environment of the stomach, it crashes out of solution as it moves into the higher pH of the small intestine.

Troubleshooting Workflow:

G start Problem: Ionizable compound, precipitates at neutral pH salt_screen Perform Salt Screening (various counter-ions) start->salt_screen salt_success Successful salt identified? salt_screen->salt_success salt_yes Optimize salt form. Characterize for stability, hygroscopicity, and dissolution. salt_success->salt_yes Yes salt_no No/Insufficient Improvement salt_success->salt_no No alt_strategy Combine Salt with a Precipitation Inhibitor salt_no->alt_strategy lipid_option Alternative: Formulate Free Base in a Lipid-Based System (LBDDS) to bypass dissolution issues salt_no->lipid_option formulate Formulate Salt in a Polymer-based System (e.g., HPMC) to maintain supersaturation alt_strategy->formulate

Caption: Strategy selection for ionizable compounds with pH-dependent solubility.

Recommended Strategies:

  • Salt Formation: This is the primary strategy. Converting the API into a salt form is a well-established method to improve solubility and dissolution rate.[9][10] A comprehensive salt screening should be performed with a variety of pharmaceutically acceptable counter-ions.

    • Key Consideration: The goal is not just to find a soluble salt, but one that is crystalline, physically stable, non-hygroscopic, and manufacturable.[10]

  • Formulations with Precipitation Inhibitors: Even a soluble salt can precipitate when the pH changes. Incorporating hydrophilic polymers (like HPMC or PVP) into the formulation can act as precipitation inhibitors, maintaining a state of supersaturation long enough for the drug to be absorbed.[4]

  • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic fluorinated heterocycles (high LogP), dissolving the free base form in a lipid vehicle can be an excellent strategy.[17] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions in the gut, presenting the drug in a solubilized state and bypassing the dissolution step.[14][15] This can be particularly effective for avoiding first-pass metabolism via lymphatic uptake.[15]

Part 3: Detailed Experimental Protocols

Protocol 1: Screening for Amorphous Solid Dispersion (ASD) Feasibility

Objective: To rapidly screen different polymers for their ability to form a stable amorphous solid dispersion with a target fluorinated heterocycle and to assess the dissolution enhancement.

Materials:

  • Target API

  • Polymers: PVP K30, HPMC-AS, Soluplus®

  • Solvent: Dichloromethane/Methanol co-solvent (or other suitable solvent system in which both API and polymer are soluble)

  • 96-well plate, glass vials

  • Rotary evaporator or vacuum oven

  • Dissolution apparatus (e.g., USP II) with FaSSIF (Fasted State Simulated Intestinal Fluid)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your API in the chosen solvent system (e.g., 20 mg/mL).

  • Polymer Stock Solutions: Prepare stock solutions of each polymer in the same solvent system (e.g., 40 mg/mL).

  • Film Casting:

    • In glass vials, mix the API and polymer solutions to achieve different drug loadings (e.g., 10%, 25%, 50% w/w).

    • Vortex each mixture thoroughly.

    • Evaporate the solvent slowly under a stream of nitrogen, followed by drying under high vacuum for 24-48 hours to form a thin film.

  • Initial Characterization:

    • Scrape the solid film from the vial.

    • Examine a small portion under a polarized light microscope. The absence of birefringence indicates a likely amorphous dispersion.

    • Perform DSC on the most promising samples to confirm the absence of a melting endotherm and to identify the glass transition temperature (Tg). A single Tg is indicative of a miscible system.

  • Micro-Dissolution Testing:

    • Add a known amount of the solid dispersion film (e.g., equivalent to 1 mg of API) to a vial containing FaSSIF buffer.

    • Agitate at 37°C.

    • At various time points (e.g., 5, 15, 30, 60, 120 minutes), take an aliquot, filter immediately (0.22 µm PTFE filter), and analyze the API concentration by HPLC-UV.

    • Compare the dissolution profile against the unformulated crystalline API.

Protocol 2: Preparation of a Nanosuspension by Media Milling

Objective: To reduce the particle size of the API to the sub-micron range to enhance dissolution rate.

Materials:

  • Target API

  • Stabilizer/Surfactant: Poloxamer 188, Tween 80, or Sodium Dodecyl Sulfate (SDS)

  • Milling Media: Yttria-stabilized zirconium oxide beads (0.1-0.5 mm diameter)

  • High-energy planetary ball mill or bead mill

  • Purified water

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

  • Pre-suspension Preparation:

    • Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 188).

    • Disperse the API into the stabilizer solution to create a pre-suspension (e.g., 5% w/v API). Stir vigorously.

  • Milling Process:

    • Transfer the pre-suspension to a milling chamber.

    • Add the zirconium oxide milling beads. The volume of beads should be approximately 50-70% of the chamber volume.

    • Begin milling at a high speed (e.g., 2000 rpm). The process should be conducted in a temperature-controlled environment to dissipate heat.

  • In-Process Monitoring:

    • Periodically (e.g., every 30-60 minutes), take a small sample of the suspension.

    • Dilute the sample and measure the particle size distribution using a dynamic light scattering instrument.

    • Continue milling until the desired particle size (e.g., Z-average < 200 nm) is achieved and the size remains constant over two consecutive time points.

  • Separation and Storage:

    • Separate the nanosuspension from the milling beads by filtration through an appropriate mesh or by simple decantation.

    • Store the final nanosuspension at 4°C.

  • Characterization and Dissolution:

    • Confirm the final particle size, polydispersity index (PDI), and zeta potential.

    • Perform dissolution testing as described in Protocol 1 to compare the dissolution rate of the nanosuspension (added to the dissolution media) against the un-milled API.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC.
  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
  • Key developments in fluorinated heterocycles - Taylor & Francis.
  • Fluorinated Heterocycles - ResearchGate.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • troubleshooting low yield in the synthesis of ω-fluoroalcohols - Benchchem.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - IRIS . Available at:

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Available at: [Link]

  • Solving solubility issues in modern APIs - TAPI.
  • Understanding the challenges associated with crystallising fluorinated APIs and intermediates - Almac.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC. Available at: [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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